molecular formula C20H21NO6S B2919821 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperidine-4-carboxylic acid CAS No. 793727-36-3

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperidine-4-carboxylic acid

Cat. No.: B2919821
CAS No.: 793727-36-3
M. Wt: 403.45
InChI Key: VSZVTXAZZQHOPY-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers aiming to explore new chemical entities and their applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperidine-4-carboxylic acid typically involves multiple steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-phenylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate. This initial reaction yields an intermediate compound, which is then further reacted with other reagents to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperidine-4-carboxylic acid may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry: In industry, this compound can be used in the development of new materials or as a component in chemical formulations. Its unique properties may make it suitable for applications in coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding to these targets can modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

  • N-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)alanine

Uniqueness: 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperidine-4-carboxylic acid stands out due to its specific structural features, such as the presence of the phenyl group and the carboxylic acid moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c22-19(23)20(15-4-2-1-3-5-15)8-10-21(11-9-20)28(24,25)16-6-7-17-18(14-16)27-13-12-26-17/h1-7,14H,8-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZVTXAZZQHOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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